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Compound of Interest

Compound Name: Cefoselis

Cat. No.: B1228580

This guide provides a detailed technical overview of the spectroscopic methodologies used in
the structural elucidation and characterization of Cefoselis, a fourth-generation cephalosporin
antibiotic. Designed for researchers, scientists, and drug development professionals, this
document synthesizes fundamental principles with practical insights into the application of
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the
analysis of this complex molecule.

Introduction to Cefoselis and the Imperative of
Spectroscopic Analysis

Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant cephalosporin with
potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
[1] Its intricate chemical structure, featuring a -lactam ring fused to a dihydrothiazine ring and
substituted with complex side chains, necessitates a multi-faceted analytical approach for
unambiguous identification, purity assessment, and stability studies. Spectroscopic techniques
are indispensable tools in this endeavor, providing detailed information about the molecular
framework, functional groups, and connectivity of atoms. This guide will delve into the practical
application and interpretation of NMR, IR, and Mass Spectrometry data for Cefoselis.

The Molecular Architecture of Cefoselis

A thorough understanding of the spectroscopic data begins with a clear picture of the
Cefoselis molecule.
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Molecular Formula: C19H22NsOe6S2[2]
Molecular Weight: 522.56 g/mol [2]

Caption: Chemical structure of Cefoselis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.

'H NMR Spectroscopy: Unraveling the Proton
Environment

Proton NMR (*H NMR) provides information on the number of different types of protons, their
electronic environment, and their proximity to other protons. While a specific experimental
spectrum for Cefoselis is not publicly available, a predicted spectrum can be constructed
based on its known structure and typical chemical shifts for cephalosporins.[3][4]

Predicted *H NMR Chemical Shifts for Cefoselis

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5748845
https://pubchem.ncbi.nlm.nih.gov/compound/5748845
https://www.benchchem.com/product/b1228580?utm_src=pdf-body
https://www.benchchem.com/product/b1228580?utm_src=pdf-body
https://journal11.magtechjournal.com/Jwk_zgyxzz/EN/10.11669/cpj.2021.10.011
https://jpdb.nihs.go.jp/jp14e/14data/Part-I/Cefoselis_Sulfate.pdf
https://www.benchchem.com/product/b1228580?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228580?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Predicted Chemical

Proton Assignment _ Multiplicity Notes
Shift (8, ppm)
-lactam proton,
H-6 ~5.2 d P P
coupled to H-7
B-lactam proton,
H-7 ~5.8 dd coupled to H-6 and
NH
) Proton on the
Thiazole-H ~6.8 S ] ) )
aminothiazole ring
Protons on the
Pyrazole-H ~7.5and ~6.2 dd )
pyrazole ring
-CHz- (pyrazole side 40 . Methylene protons
chain) ' adjacent to OH
-CH:- (pyrazole side 38 . Methylene protons
chain) ' adjacent to pyrazole N
Diastereotopic
-CH:z- (cephem core) ~3.5and ~3.2 ABq methylene protons at
C-2
Methoxy grou
-OCHs ~3.9 s y grotp
protons
Amine protons,
-NHz (aminothiazole) ~7.2 brs exchangeable with
D20
_ Amide proton, coupled
-NH- (amide) ~9.5 d
to H-7
Hydroxyl proton,
-OH Variable brs exchangeable with
D20
Interpretation and Causality:
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e The downfield chemical shifts of the 3-lactam protons (H-6 and H-7) are characteristic of

protons on a strained ring system and are influenced by the adjacent sulfur atom and

carbonyl group.

o The chemical shifts of the aromatic and heteroaromatic protons are in the expected

downfield region.

o The diastereotopic nature of the C-2 methylene protons arises from the chiral center at C-6,

resulting in distinct signals for these two protons, often appearing as an AB quartet.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

Predicted 3C NMR Chemical Shifts for Cefoselis

Carbon Assignment

Predicted Chemical Shift (5, ppm)

C=0 (B-lactam) ~165
C=0 (amide) ~162
C=0 (carboxylate) ~163
C-2 ~125
C-3 ~130
C-4 ~120
C-6 ~58

C-7 ~59

Thiazole carbons

~105, ~142, ~168

Pyrazole carbons

~100, ~140, ~145

-CH2- carbons

~25, ~45, ~60

-OCHs

~62
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Interpretation and Causality:

e The carbonyl carbons of the -lactam, amide, and carboxylate groups appear at the most
downfield chemical shifts due to the strong deshielding effect of the electronegative oxygen
atoms.

» The sp? hybridized carbons of the aromatic and olefinic systems are found in the region of
approximately 100-150 ppm.

e The sp? hybridized carbons of the cephem core and the side chains appear at higher field.

Experimental Protocol: NMR Analysis of Cefoselis

Sample Preparation Data Acquisition Data Processing
ase correct the spectra.
[ ] [ ] E:allbrale the chemical shift scale using the reference s!andard]

[ j En(egrate the H NMR signals and assign the peaks)

Click to download full resolution via product page

Caption: Workflow for NMR analysis of Cefoselis.

Il. Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands for Cefoselis

Wavenumber (cm—1) Functional Group Vibrational Mode

3400-3200 (broad) O-H and N-H Stretching

3100-3000 Aromatic/Olefinic C-H Stretching

~1770 C=0 (B-lactam) Stretching

~1670 C=0 (amide) Stretching

~1620 C=Nand C=C Stretching

~1540 N-H Bending

1370 S=0 (sulfate) Stretching (if present as sulfate
salt)

1300-1000 C-O and C-N Stretching

Interpretation and Causality:

o The high frequency of the [3-lactam carbonyl stretch (~1770 cm~?) is a hallmark of the
strained four-membered ring.[5]

e The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

» The presence of a strong band around 1370 cm~* would be indicative of the sulfate counter-
ion in Cefoselis sulfate.[4]

Experimental Protocol: IR Analysis of Cefoselis
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]

Caption: Proposed fragmentation pathway for Cefoselis.
Interpretation and Causality:

o Fragment A: This fragment likely arises from the cleavage of the C-3 methylene bridge,
leading to the loss of the substituted pyrazole moiety.

o Fragment B: A characteristic fragmentation pathway for cephalosporins involves the
cleavage of the four-membered B-lactam ring. [6]* Fragment C: This ion corresponds to the
protonated aminothiazole methoxyiminoacetyl side chain.
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Experimental Protocol: ESI-MS Analysis of Cefoselis

Sample Preparation Data Acquisition

Click to download full resolution via product page

Caption: Workflow for ESI-MS analysis of Cefoselis.

Conclusion

The comprehensive spectroscopic analysis of Cefoselis, employing a combination of NMR, IR,
and Mass Spectrometry, provides a robust framework for its structural confirmation and
characterization. While this guide has presented predicted data in the absence of publicly
available experimental spectra, the principles and methodologies described herein are
fundamental to the analytical workflow for this and other complex pharmaceutical compounds.
The synergistic application of these techniques allows for a detailed and confident elucidation
of the molecular structure, ensuring the quality, safety, and efficacy of this important fourth-
generation cephalosporin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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